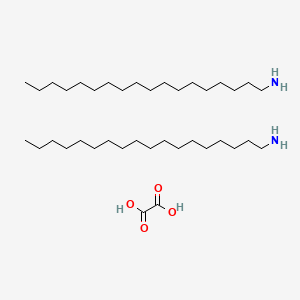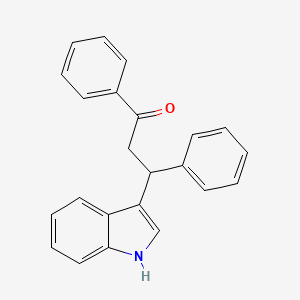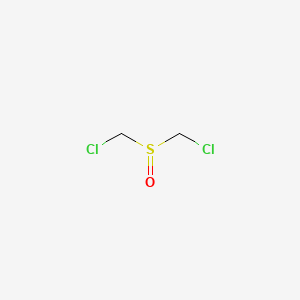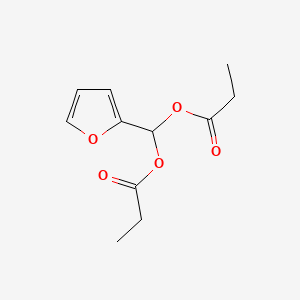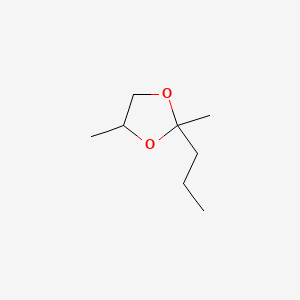
2,4-Dimethyl-2-propyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-2-propyl-1,3-dioxolane is a heterocyclic organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered rings containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by its unique structure, which includes two methyl groups and one propyl group attached to the dioxolane ring. It is used in various chemical processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-2-propyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene. The continuous removal of water from the reaction mixture is achieved using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Methods such as the use of zirconium tetrachloride as a catalyst for acetalization and in situ transacetalization of carbonyl compounds have been reported .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-2-propyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as organolithium (RLi) and organomagnesium (RMgX) reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lactones or related cleavage products, while reduction may yield alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-2-propyl-1,3-dioxolane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-2-propyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For example, as a protecting group, it forms stable cyclic acetals with carbonyl compounds, preventing unwanted reactions during chemical transformations . The compound’s stability against nucleophiles and bases makes it valuable in various synthetic processes .
Comparación Con Compuestos Similares
1,3-Dioxolane: A simpler dioxolane without the methyl and propyl substitutions.
2-Ethyl-4-methyl-1,3-dioxolane: Contains an ethyl and a methyl group instead of two methyl groups and a propyl group.
2,2-Dimethyl-1,3-dioxolane: Features two methyl groups at the 2-position.
Uniqueness: 2,4-Dimethyl-2-propyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dioxolanes. Its structure allows for specific interactions and applications that are not possible with simpler or differently substituted dioxolanes .
Propiedades
Número CAS |
6301-06-0 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2,4-dimethyl-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-4-5-8(3)9-6-7(2)10-8/h7H,4-6H2,1-3H3 |
Clave InChI |
YANXWVZZCXIZDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(OCC(O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


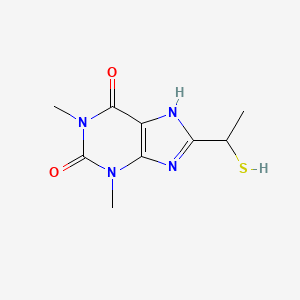


![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)

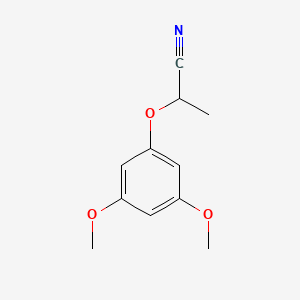
![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
![2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14730649.png)
